AMG-837 Sodium is the sodium salt of AMG-837, a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [1]. As a research tool, its primary value lies in its ability to mimic the effects of long-chain fatty acids in activating GPR40, which is a key mechanism in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells [REFS-1, REFS-2]. The compound is supplied as a sodium salt, a form specifically chosen during development to improve physicochemical properties over the parent free acid, a critical factor for experimental handling and reproducibility [3].
Choosing a GPR40 agonist requires careful consideration of both its chemical form and its specific pharmacological profile, as these are not interchangeable. The AMG-837 sodium salt was explicitly developed to overcome the poor physicochemical stability of the free acid, making it a distinct entity for procurement focused on reliable solution preparation and storage [1]. Furthermore, its classification as a partial agonist with a specific selectivity profile means it produces a submaximal receptor response compared to endogenous ligands or synthetic full agonists [2]. Substituting it with a full agonist (e.g., AM-1638) or a compound with a different selectivity profile (e.g., one with significant GPR120 activity) would fundamentally alter the experimental outcome and is not a valid substitution [REFS-2, REFS-3].
During process development, the free acid form of AMG-837 was found to have poor physicochemical stability. To create a viable product for long-term use and consistent formulation, a salt screening was conducted, from which the sodium salt was selected for early development due to its improved properties, and a hemicalcium salt was later developed for further stability [1]. Procuring the sodium salt ensures access to a form specifically optimized for handling and stability over the original free acid.
| Evidence Dimension | Physicochemical Suitability for Development |
| Target Compound Data | Sodium salt form selected for improved properties and early development. |
| Comparator Or Baseline | AMG-837 Free Acid: Characterized by 'poor physiochemical stability'. |
| Quantified Difference | Qualitative but decisive improvement enabling stable formulation. |
| Conditions | Pharmaceutical salt selection and process development. |
This directly impacts experimental reproducibility by ensuring the stability and solubility of stock solutions, a primary concern for any laboratory procurement.
AMG-837 is highly selective for GPR40. In cell-based functional assays, it demonstrated potent agonism at human GPR40 with an EC50 of 22.6 nM. In contrast, it showed no activity at the related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10,000 nM (10 µM) [1].
| Evidence Dimension | Receptor Selectivity (EC50 / Activity) |
| Target Compound Data | Human GPR40: EC50 = 22.6 nM |
| Comparator Or Baseline | Human GPR41, GPR43, GPR120: No activity at 10,000 nM |
| Quantified Difference | A selectivity window of >440-fold, ensuring that observed effects are specific to GPR40. |
| Conditions | Cell-based calcium flux or inositol phosphate accumulation assays. |
Procuring a highly selective tool compound is critical for generating unambiguous data and avoiding confounding results from off-target receptor activation.
Unlike endogenous fatty acids or certain synthetic compounds which are full agonists, AMG-837 is a partial agonist of GPR40. In aequorin Ca2+ flux assays, AMG-837 produced a maximal response that was approximately 30-40% of the response elicited by the full endogenous agonist docosahexaenoic acid (DHA) [REFS-1, REFS-2]. This defined level of submaximal activation is a key pharmacological differentiator from full agonists like AM-1638 [2].
| Evidence Dimension | Agonist Efficacy (Maximal Response) |
| Target Compound Data | Emax ≈ 30-40% of full agonist response |
| Comparator Or Baseline | Endogenous Full Agonist (DHA) / Synthetic Full Agonist (AM-1638): Emax = 100% |
| Quantified Difference | Defined partial efficacy, providing a lower ceiling of receptor activation. |
| Conditions | Aequorin Ca2+ flux assay in CHO cells expressing GPR40. |
This allows for studying GPR40 activation without reaching signal saturation, and enables experiments where it can act as a competitive modulator in the presence of endogenous full agonists.
For cell-based assays, high-throughput screening, or isolated islet perifusion studies, the procurement of the sodium salt form is advantageous. Its development was driven by the need to overcome the poor stability of the free acid, ensuring more reliable and reproducible stock solution preparation and dosing [1].
When an experimental goal is to isolate the effects of GPR40 activation specifically, this compound is a justified choice. Its >440-fold selectivity window ensures that the observed biological effects, such as potentiation of insulin secretion, can be confidently attributed to GPR40 and not to confounding activation of related fatty acid receptors [2].
This compound is the correct tool for experiments designed to probe the functional consequences of partial versus full receptor activation. Its defined partial agonism (~30-40% efficacy) allows it to be used to investigate cellular responses to submaximal GPR40 stimulation or to act as a competitive antagonist in the presence of saturating levels of a full agonist like DHA [2].